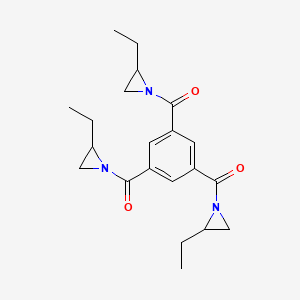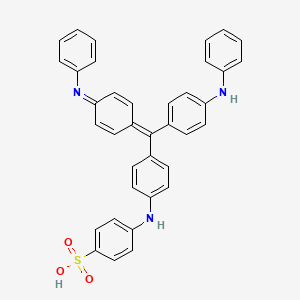
Alkali Blue 6B (C.I. 42765)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkali Blue 6B, also known as Colour Index 42765, is a synthetic organic dye belonging to the triphenylmethane class. It is primarily used as a pH indicator and in various industrial applications due to its vibrant blue color. The compound has the molecular formula C₃₇H₂₉N₃O₃S and a molar mass of 595.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkali Blue 6B is synthesized through a series of chemical reactions involving triphenylmethane derivatives. The synthesis typically involves the condensation of benzaldehyde derivatives with aniline derivatives in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a temperature range of 80-100°C and a reaction time of several hours to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of Alkali Blue 6B involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature control systems. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product in its pure form. The industrial process ensures high yield and purity of the dye .
Chemical Reactions Analysis
Types of Reactions
Alkali Blue 6B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dye into leuco forms, which are colorless.
Substitution: Alkali Blue 6B can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Leuco forms of the dye.
Substitution: Various substituted triphenylmethane derivatives.
Scientific Research Applications
Alkali Blue 6B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in diagnostic assays and as a marker in histological studies.
Industry: Utilized in the manufacturing of inks, coatings, and textiles due to its stable and vibrant color.
Mechanism of Action
The mechanism of action of Alkali Blue 6B involves its ability to change color in response to pH variations. The dye exists in different ionic forms depending on the pH of the environment. At acidic pH, it appears blue, while at alkaline pH, it transitions to a pink or red color. This property is due to the protonation and deprotonation of the dye’s functional groups, which alter its electronic structure and, consequently, its color .
Comparison with Similar Compounds
Similar Compounds
- Acid Blue 110
- Acid Blue 119
- Methyl Orange
- Quinalizarin
Uniqueness
Alkali Blue 6B is unique due to its high stability, vibrant color, and versatility as a pH indicator. Unlike some other dyes, it maintains its color integrity under various environmental conditions, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C37H29N3O3S |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O3S/c41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31/h1-26,38,40H,(H,41,42,43) |
InChI Key |
MRBZZOCCHHNQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


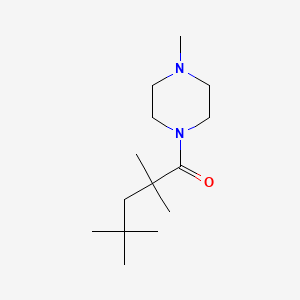
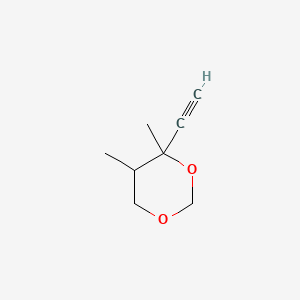
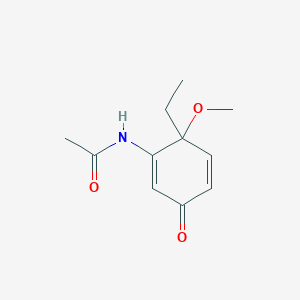
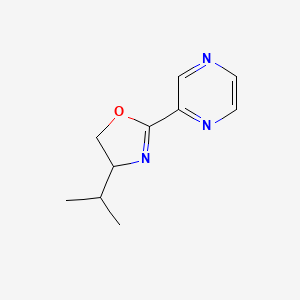
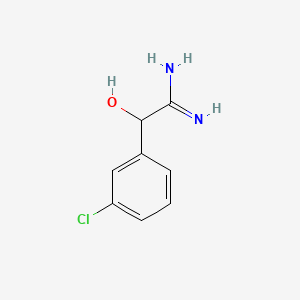
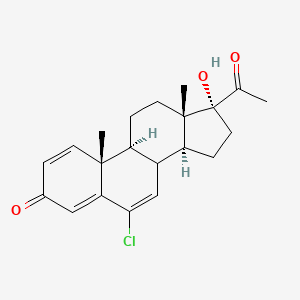

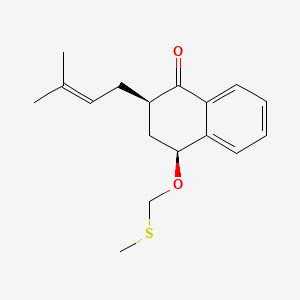

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)
![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
